2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone

説明

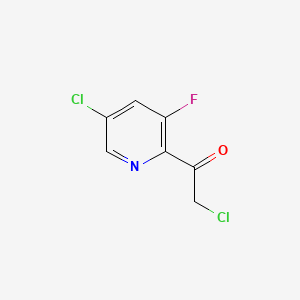

2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H4Cl2FNO and a molecular weight of 208.02 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 5-chloro-3-fluoropyridine with chloroacetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the desired product’s yield and purity . The reaction is typically conducted in large reactors with efficient mixing and temperature control to optimize the reaction rate and minimize by-products .

化学反応の分析

Types of Reactions

2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.

Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

科学的研究の応用

Medicinal Chemistry Applications

- Antimicrobial Activity : Research has indicated that derivatives of chloropyridines possess significant antimicrobial properties. The presence of the chloro and fluorine substituents in 2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone may enhance its efficacy against various bacterial strains, making it a candidate for further development into antimicrobial agents .

- Anticancer Properties : Compounds containing pyridine rings have been studied for their anticancer activity. The structural features of this compound suggest potential interactions with biological targets involved in cancer cell proliferation and survival pathways .

- Pharmaceutical Intermediates : This compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations allows for the development of new drugs targeting specific diseases .

Agrochemical Applications

- Pesticide Development : The unique structure of this compound suggests potential use in agrochemicals, particularly as a pesticide or herbicide. Its chlorinated and fluorinated nature may contribute to enhanced stability and efficacy against pests .

- Plant Growth Regulators : Research into similar compounds indicates that they can act as growth regulators, influencing plant development and yield. This application could be explored further with this compound to assess its effects on agricultural productivity .

Material Science Applications

- Polymer Chemistry : The compound's reactive functional groups can be utilized in polymer synthesis, potentially leading to novel materials with tailored properties for specific applications such as coatings or adhesives .

- Nanotechnology : Its incorporation into nanomaterials could lead to advancements in drug delivery systems or sensors due to the compound's potential interactions at the molecular level with other materials .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various chlorinated pyridine derivatives, including this compound. Results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing novel anticancer agents from chloropyridine derivatives showed that modifications to the 5-position significantly enhanced cytotoxicity against cancer cell lines. This highlights the importance of structural variations in developing effective therapeutic agents.

作用機序

The mechanism of action of 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s chlorine and fluorine atoms can form strong bonds with various biological molecules, affecting their function . The exact pathways and targets depend on the specific application and the nature of the interacting molecules .

類似化合物との比較

Similar Compounds

- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone

- 2-Chloro-5-fluoropyrimidine

- 5-Chloro-2,3,6-trifluoropyridine

Uniqueness

2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . The presence of both chlorine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives .

生物活性

2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone, with the CAS number 1374652-34-2, is a chemical compound characterized by its unique structure featuring both chlorine and fluorine substituents on a pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The molecular formula of this compound is C7H4Cl2FNO, with a molecular weight of 208.02 g/mol. The compound is classified as hazardous, with signal words indicating "Danger" and associated hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of chlorine and fluorine atoms allows for strong interactions with various biological molecules, potentially altering their function. This interaction can lead to significant biological effects, including antimicrobial and antichlamydial activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives containing similar pyridine structures have shown selective activity against Chlamydia trachomatis, suggesting that modifications in the structure can enhance efficacy against specific pathogens .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| ACP1a | 64 | Neisseria meningitidis |

| ACP1b | 16 | Haemophilus influenzae |

| This compound | TBD | TBD |

Case Studies

In a study focusing on the synthesis and evaluation of pyridine derivatives, it was found that certain modifications to the pyridine ring significantly enhanced the antimicrobial properties against both Gram-positive and Gram-negative bacteria . The study highlighted the importance of electron-withdrawing groups in improving activity, which may also apply to this compound.

Another investigation explored the compound's potential as an antichlamydial agent. The results indicated that derivatives with specific substituents could effectively reduce chlamydial inclusion numbers in infected cells, showcasing the compound's potential for therapeutic applications .

Research Applications

The compound has broad applications in scientific research:

特性

IUPAC Name |

2-chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-2-6(12)7-5(10)1-4(9)3-11-7/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYAGJZPXNLQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857412 | |

| Record name | 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-34-2 | |

| Record name | 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。